

5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

CAS number and structure

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Compound of Interest

Compound Name: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

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Technical Guide: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-amino-1-phenyl-1H-pyrazole-4-carbonitrile**, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Compound Identification and Properties

5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a member of the aminopyrazole class of compounds, which are recognized as "privileged structures" in drug discovery due to their versatile binding capabilities and synthetic accessibility.^{[1][2]} Its core structure serves as a foundational template for a wide range of biologically active molecules.

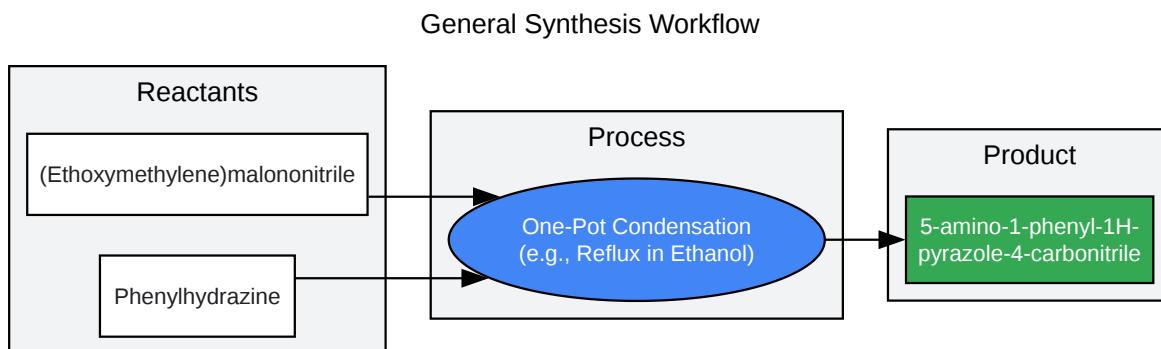
The key identifiers and physicochemical properties of this compound are summarized below.

Property	Value	Reference
CAS Number	5334-43-0	[3]
Molecular Formula	C ₁₀ H ₈ N ₄	[3][4]
Molecular Weight	184.20 g/mol	[3]
IUPAC Name	5-amino-1-phenyl-1H-pyrazole-4-carbonitrile	[3]
Melting Point	132-137 °C	
Appearance	Solid	
SMILES	C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N	[3]
InChIKey	MAKQREKUUHPPIS-UHFFFAOYSA-N	[3]

Synthesis and Experimental Protocols

The synthesis of **5-amino-1-phenyl-1H-pyrazole-4-carbonitrile** and its derivatives is well-documented and typically involves a highly efficient one-pot, three-component reaction.[5][6] This approach is favored for its atom economy, high yields, and often environmentally friendly conditions.

The general synthesis workflow involves the condensation of an arylhydrazine with a malononitrile derivative.



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General workflow for the synthesis of the title compound.

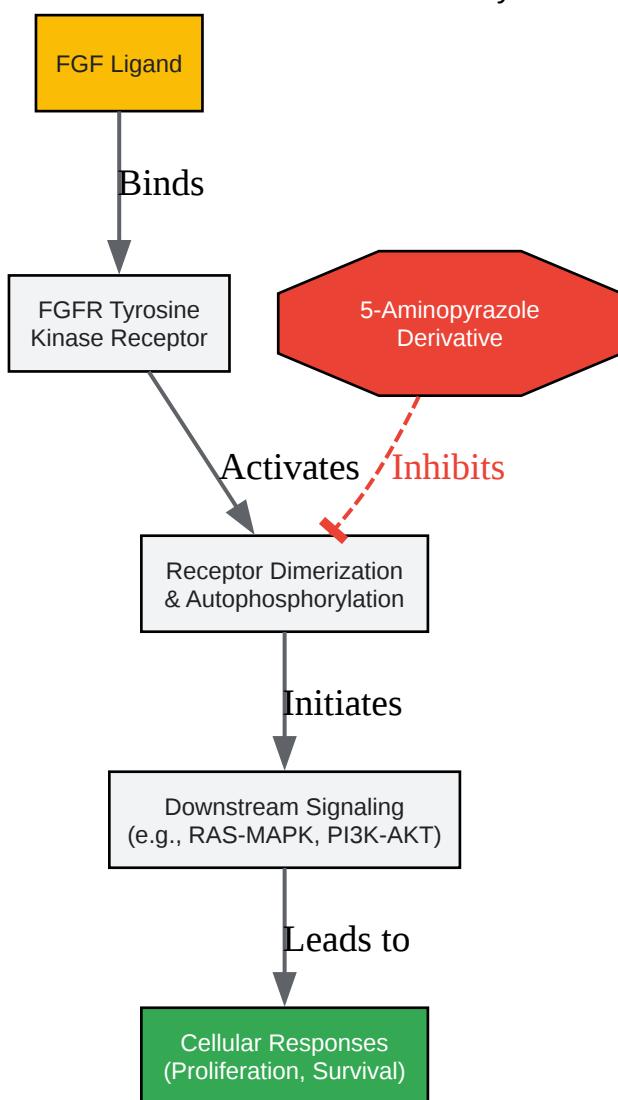
This protocol is a generalized procedure based on common laboratory practices for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.^[7]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.2 mmol) to absolute ethanol (2 mL) under a nitrogen atmosphere.
- Addition of Reactant: Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirring solution.
- Reaction: Heat the mixture to reflux and maintain for approximately 4 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).^[8]
- Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the crude mixture with ethyl acetate and wash with water.
- Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting solid product by recrystallization from an appropriate solvent (e.g., ethanol or benzene).^[9]
- Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.^{[5][8][10]}

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 5-aminopyrazole core is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.^[11] Derivatives of **5-amino-1-phenyl-1H-pyrazole-4-carbonitrile**, especially the corresponding carboxamides, have shown significant potential as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.^[11] Dysregulation of the FGFR pathway is a known driver in various cancers, making it a critical therapeutic target.

Mechanism of Action: FGFR Pathway Inhibition



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Inhibition of the FGFR signaling cascade by aminopyrazole derivatives.

While data for the title compound itself is limited, extensive research into its derivatives highlights the scaffold's potential. The *in vitro* inhibitory and anti-proliferative activity of a lead compound from the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide series, designated Compound 10h, demonstrates potent pan-FGFR inhibition.[\[11\]](#)

Target / Cell Line	IC ₅₀ (nM)	Cancer Type	Reference
Biochemical Assays			
FGFR1	46	-	[11]
FGFR2	41	-	[11]
FGFR3	99	-	[11]
Cell-Based Assays			
NCI-H520	19	Lung Cancer	[11]
SNU-16	59	Gastric Cancer	[11]
KATO III	73	Gastric Cancer	[11]

This data underscores the therapeutic potential of the 5-amino-1-phenyl-1H-pyrazole core structure in developing targeted cancer therapies.

Conclusion

5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a synthetically accessible and highly valuable chemical entity. Its robust synthesis protocols and proven utility as a pharmacophore, particularly for kinase inhibitors targeting pathways like FGFR, establish it as a compound of significant interest for researchers in medicinal chemistry and drug development. Future exploration of this scaffold is poised to yield novel therapeutic agents for a variety of diseases, most notably cancer.

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